

# **Application Notes and Protocols: AE027 (Atu027)**

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Compound of Interest		
Compound Name:	AE027	
Cat. No.:	B12365068	Get Quote

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#### Introduction

These application notes provide a comprehensive overview of the dosage and administration guidelines for **AE027**, a liposomal small interfering RNA (siRNA) formulation targeting protein kinase N3 (PKN3). For the purpose of these notes, **AE027** is identified as Atu027, a compound that has undergone preclinical and clinical evaluation for the treatment of advanced solid tumors. Atu027 is designed to silence the expression of PKN3, a key signaling molecule involved in invasive cell growth and metastasis.[1][2][3] The liposomal delivery system, AtuPLEX, facilitates the uptake of the siRNA by endothelial cells, leading to the inhibition of tumor progression and metastasis.[2][4]

These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory or clinical research setting.

#### **Mechanism of Action**

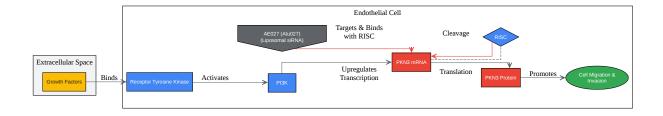
**AE027** (Atu027) is a novel RNA interference (RNAi) therapeutic.[5][6] Its active component is a short-interfering RNA (siRNA) that specifically targets the mRNA of protein kinase N3 (PKN3). [1][3] PKN3 is a downstream effector in the phosphoinositide-3-kinase (PI3K) signaling pathway and is often upregulated in various tumor cells, where it plays a crucial role in cell migration, invasion, and metastasis.[1][2]



The siRNA is encapsulated within a liposomal delivery system called AtuPLEX, which is composed of a cationic lipid, a neutral helper lipid, and a pegylated lipid.[4][7] This formulation allows for systemic administration and protects the siRNA from degradation.[7] Upon administration, the lipoplex is taken up by endothelial cells.[1][4] Inside the cell, the siRNA is released and binds to the PKN3 mRNA, leading to its cleavage and subsequent inhibition of PKN3 protein expression.[1] This disruption of the PI3K/PKN3 pathway in the tumor vasculature is believed to inhibit tumor growth and the formation of metastases.[2][8]

### **Signaling Pathway**

The following diagram illustrates the proposed signaling pathway affected by **AE027** (Atu027).



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Figure 1. Proposed mechanism of action of AE027 (Atu027).

#### **Preclinical Studies**

Systemic administration of Atu027 has been evaluated in various animal models, including mice, rats, and non-human primates.[2] These studies have demonstrated specific, RNAi-mediated silencing of PKN3 expression.[2]

#### In Vitro Studies



Experiment	Cell Type	Key Findings
Tube Formation Assay	Primary Endothelial Cells	Impaired tube formation on extracellular matrix.[2]
Cell Migration Assay	Primary Endothelial Cells	Inhibition of cell migration.[2]
Proliferation Assay	Primary Endothelial Cells	No significant effect on cell proliferation.[2]

**In Vivo Studies** 

Animal Model	Cancer Type	Dosing Regimen	Key Findings
Orthotopic Mouse Model	Prostate Cancer	Intravenous bolus injections or infusions.	Significant inhibition of tumor growth and lymph node metastasis.[2]
Orthotopic Mouse Model	Pancreatic Cancer	Intravenous bolus injections or infusions.	Significant inhibition of tumor growth and lymph node metastasis.[2]

#### **Clinical Studies**

A first-in-human, open-label, Phase I dose-escalation study was conducted in patients with advanced solid tumors.[5][7] This was followed by a Phase Ib/IIa study in combination with gemcitabine for patients with locally advanced or metastatic pancreatic adenocarcinoma.[6]

#### Phase I Study (NCT00938574)

- Objective: To assess the safety, tolerability, and pharmacokinetics of Atu027.[5]
- Patient Population: 34 patients with advanced solid tumors.[5]
- Dosage and Administration:
  - 10 escalating dose levels were evaluated.[5]



- The drug was administered as a 4-hour intravenous infusion.[5][7]
- The treatment cycle consisted of a single infusion followed by eight infusions twice weekly over a 28-day period.[5][7]
- No premedication was required.[5]

Dose Level	Atu027 Dose (mg/kg)
1-10	Escalating up to 0.336

- Key Findings:
  - Atu027 was well tolerated up to 0.336 mg/kg.[5][9]
  - No maximum tolerated dose (MTD) was reached.[5][9]
  - Disease stabilization was achieved in 41% of treated patients.[5]
  - Plasma levels of the siRNA were dose-proportional.

#### Phase Ib/IIa Study (NCT018086389)

- Objective: To evaluate the safety, efficacy, and pharmacokinetics of Atu027 in combination with gemcitabine.[6]
- Patient Population: Patients with locally advanced or metastatic pancreatic adenocarcinoma.
   [6]
- Dosage and Administration:
  - Atu027 was administered at a dose that was 75% of the highest safe dose from the Phase
     I study.[6]
  - Gemcitabine was administered as a 30-minute infusion, followed by a 4-hour continuous intravenous infusion of Atu027.[6]
  - Two dosing schedules were evaluated:

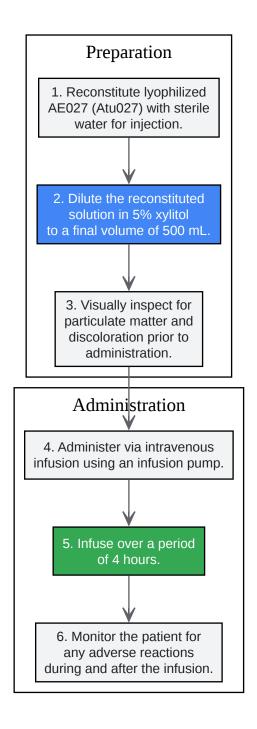


- Group 1: Atu027 and gemcitabine once weekly for three weeks.[10]
- Group 2: Gemcitabine once weekly and Atu027 twice weekly for three weeks, followed by a one-week rest period.[10]

# Experimental Protocols Preparation and Administration of AE027 (Atu027) for Infusion

The following is a general protocol based on the clinical trial descriptions. Specific protocols should be adapted based on the experimental design.





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Figure 2. General workflow for AE027 (Atu027) preparation and administration.

#### **Safety and Tolerability**

In the Phase I study, **AE027** (Atu027) was generally well-tolerated.[5] The majority of adverse events were of low grade (Grade 1 or 2).[5]



#### **Summary**

**AE027** (Atu027) is a promising siRNA-based therapeutic targeting PKN3 for the treatment of advanced solid tumors. The provided dosage and administration guidelines are based on preclinical and early-phase clinical data. Further clinical development will be necessary to establish the optimal dosing regimen and confirm its efficacy and safety profile. Researchers should adhere to appropriate laboratory and clinical safety standards when handling and administering this compound.

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